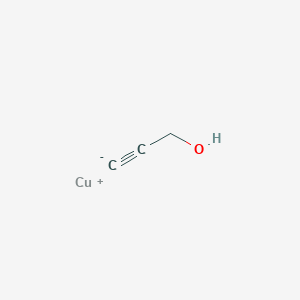
copper(1+);prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);prop-2-yn-1-ol, also known as propargyl alcohol, is an organic compound with the formula C₃H₄O. It is the simplest stable alcohol containing an alkyne functional group. This compound is a colorless viscous liquid that is miscible with water and most polar organic solvents . It is used in various industrial applications, including as a corrosion inhibitor, a metal complex solution, a solvent stabilizer, and an electroplating brightener additive .
Preparation Methods
Propargyl alcohol is produced by the copper-catalyzed addition of formaldehyde to acetylene as a by-product of the industrial synthesis of but-2-yne-1,4-diol . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol by sodium hydroxide . Additionally, a practical synthesis of propargylic alcohols can be developed by alkynylation of aldehydes mediated by zinc and allyl bromide .
Chemical Reactions Analysis
Propargyl alcohol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to propynal or propargylic acid.
Polymerization: Propargyl alcohol polymerizes with heating or treatment with base.
Addition Reactions: It can react with phenyl azide to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in the presence of copper(II) phthalocyanine and sodium ascorbate.
Scientific Research Applications
Propargyl alcohol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propargyl alcohol involves its ability to undergo various chemical reactions, such as oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in the presence of copper catalysts, propargyl alcohol can undergo nucleophilic addition reactions to form various products .
Comparison with Similar Compounds
Propargyl alcohol is unique due to its alkyne functional group, which makes it more acidic compared to its analogs. Similar compounds include:
Allyl alcohol: Contains an alkene functional group and is less acidic than propargyl alcohol.
Propyl alcohol: Contains only saturated carbon atoms and is the least acidic among the three.
But-3-yn-2-ol: Another alkyne-containing alcohol used in similar applications.
Propargyl alcohol stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Properties
CAS No. |
53754-15-7 |
|---|---|
Molecular Formula |
C3H3CuO |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
copper(1+);prop-2-yn-1-ol |
InChI |
InChI=1S/C3H3O.Cu/c1-2-3-4;/h4H,3H2;/q-1;+1 |
InChI Key |
HDBNRJFQBKBILG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CCO.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















